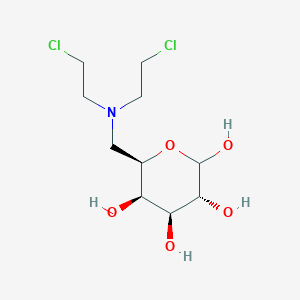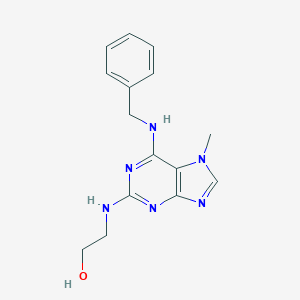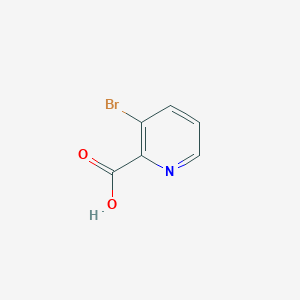
3-ブロモピリジン-2-カルボン酸
概要
説明
科学的研究の応用
GSK 9027は、次のようないくつかの科学研究における応用があります。
化学: グルココルチコイド受容体とその他の分子との相互作用を研究するためのツール化合物として使用されます。
生物学: グルココルチコイド受容体を伴う生物学的経路とメカニズムを理解するための研究で用いられます。
医学: 炎症や免疫応答に関連する疾患に対する潜在的な治療効果について調査されています。
作用機序
GSK 9027は、核内受容体の一種であるグルココルチコイド受容体に結合することにより、その効果を発揮しますこの相互作用は、遺伝子発現の調節につながり、抗炎症作用と免疫抑制効果をもたらします .
生化学分析
Biochemical Properties
3-Bromopyridine-2-carboxylic Acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves the binding of 3-Bromopyridine-2-carboxylic Acid to the active site of the enzyme, altering its conformation and activity .
Cellular Effects
The effects of 3-Bromopyridine-2-carboxylic Acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromopyridine-2-carboxylic Acid has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 3-Bromopyridine-2-carboxylic Acid exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, 3-Bromopyridine-2-carboxylic Acid can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromopyridine-2-carboxylic Acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Bromopyridine-2-carboxylic Acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 3-Bromopyridine-2-carboxylic Acid can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of 3-Bromopyridine-2-carboxylic Acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
3-Bromopyridine-2-carboxylic Acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the flow of metabolites through these pathways. For example, it can inhibit or activate enzymes involved in the breakdown and synthesis of various biomolecules, thereby affecting metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, 3-Bromopyridine-2-carboxylic Acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert its biochemical effects. Understanding the transport and distribution of 3-Bromopyridine-2-carboxylic Acid is crucial for elucidating its role in cellular processes.
Subcellular Localization
The subcellular localization of 3-Bromopyridine-2-carboxylic Acid is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. Studies have shown that 3-Bromopyridine-2-carboxylic Acid can accumulate in certain cellular compartments, where it exerts its effects on cellular processes .
準備方法
GSK 9027の合成には、中間体の調製とその後の特定の条件下での反応など、いくつかのステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。
化学反応の分析
GSK 9027は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、この化合物の官能基を修飾するために実行できます。
置換: GSK 9027は、特定の原子または基が他の原子または基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件: これらの反応は、一般に、酸化剤、還元剤、触媒などの試薬を、制御された温度と圧力条件下で用いて行われます。
類似化合物との比較
GSK 9027は、非ステロイド系であり、部分アゴニスト活性があるため、他のグルココルチコイド受容体アゴニストとは異なります。 類似の化合物には、以下のようなものがあります。
デキサメタゾン: 強力な抗炎症作用を持つ強力なグルココルチコイド受容体アゴニスト。
酢酸コルチゾン: 天然に存在するコルチゾンホルモンの合成類似体で、抗炎症作用と免疫調節作用を有する。
フィネレノン: グルココルチコイド受容体に対する優れた選択性を有する選択的非ステロイド性ミネラルコルチコイド受容体アンタゴニスト
GSK 9027の部分アゴニスト活性と非ステロイド系構造は、グルココルチコイド受容体の機能と潜在的な治療用途に関する洞察を提供する、研究のための貴重なツールとなっています .
特性
IUPAC Name |
3-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDIRPOTVAODSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365990 | |
| Record name | 3-Bromopyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30683-23-9 | |
| Record name | 3-Bromopyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-bromopyridine-2-carboxylic acid formed during the reactions described in the study?
A1: The research paper [] describes the formation of 3-bromopyridine-2-carboxylic acid as a byproduct. When a mixture of 2-carboxylatopyridin-3-ylmercury(II) and 3-carboxylatopyridin-2-ylmercury(II) reacts with tribromide ions, it yields several products, including the desired bromo(carboxypyridinyl)mercury(II) complexes. During this reaction, 3-bromopyridine-2-carboxylic acid is formed alongside its isomer, 2-bromopyridine-3-carboxylic acid. The mechanism likely involves bromodemercuration of the starting mercury complexes, leading to the substitution of the mercury moiety with bromine and the formation of the observed bromopyridine carboxylic acid derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







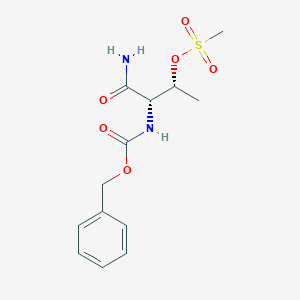
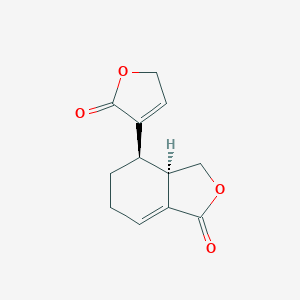
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)



